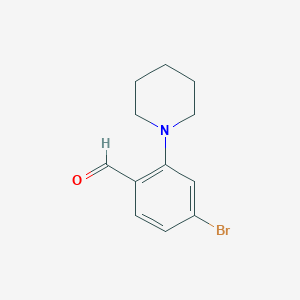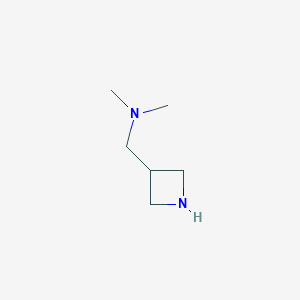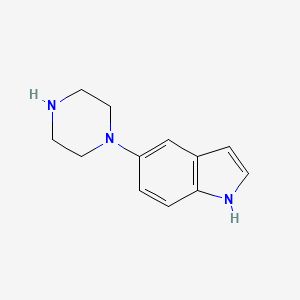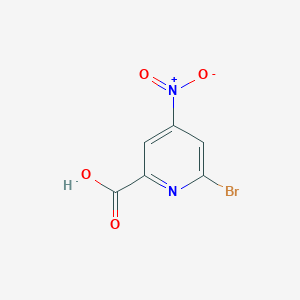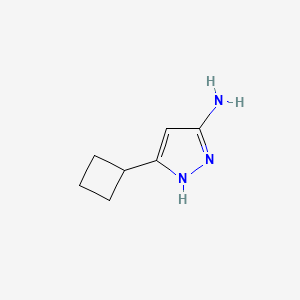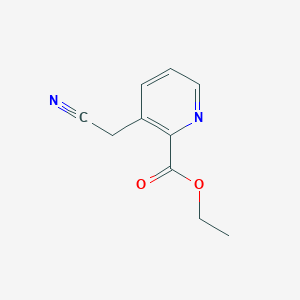
4-(Méthylsulfonyl)pipéridine
Vue d'ensemble
Description
4-(Methylsulfonyl)piperidine is an organic compound with the chemical formula C₆H₁₃NO₂S. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as chloroform, dichloromethane, and ethanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and pesticide industries .
Applications De Recherche Scientifique
4-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Industry: It is employed as a crosslinking agent for polymers and in the production of pesticides.
Mécanisme D'action
Target of Action
4-(Methylsulfonyl)piperidine has been found to have a significant inhibitory effect on the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by 4-(Methylsulfonyl)piperidine is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .
Result of Action
The primary result of 4-(Methylsulfonyl)piperidine’s action is a reduction in inflammation and associated pain. By inhibiting the COX-2 enzyme, the compound prevents the production of prostaglandins, reducing inflammation at the cellular level .
Action Environment
The action of 4-(Methylsulfonyl)piperidine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its efficacy through drug-drug interactions. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
4-(Methylsulfonyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules One of the key interactions involves its role as a substrate for certain enzymes that catalyze sulfonation reactionsAdditionally, 4-(Methylsulfonyl)piperidine can act as a crosslinking agent for polymers, which is crucial in the formation of stable biochemical structures .
Cellular Effects
4-(Methylsulfonyl)piperidine has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, 4-(Methylsulfonyl)piperidine has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(Methylsulfonyl)piperidine involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 4-(Methylsulfonyl)piperidine can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting cellular function. Additionally, 4-(Methylsulfonyl)piperidine can influence gene expression by interacting with transcription factors, which are proteins that regulate the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylsulfonyl)piperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 4-(Methylsulfonyl)piperidine is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to high temperatures or strong oxidizing agents can lead to its degradation. Long-term studies have shown that 4-(Methylsulfonyl)piperidine can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-(Methylsulfonyl)piperidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Studies have shown that there is a threshold dose above which the toxic effects of 4-(Methylsulfonyl)piperidine become significant. These findings highlight the importance of careful dosage control when using this compound in experimental settings .
Metabolic Pathways
4-(Methylsulfonyl)piperidine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-(Methylsulfonyl)piperidine, leading to the formation of various metabolites. One of the key metabolic pathways involves the conversion of 4-(Methylsulfonyl)piperidine to its hydroxylated form, which can then undergo further metabolic transformations. These metabolic processes can affect the overall bioavailability and activity of 4-(Methylsulfonyl)piperidine within the body .
Transport and Distribution
Within cells and tissues, 4-(Methylsulfonyl)piperidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. For example, 4-(Methylsulfonyl)piperidine can bind to albumin, a protein that helps transport various molecules in the bloodstream. This binding can influence the distribution and localization of 4-(Methylsulfonyl)piperidine within different tissues .
Subcellular Localization
The subcellular localization of 4-(Methylsulfonyl)piperidine is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations are mediated by targeting signals that direct 4-(Methylsulfonyl)piperidine to these organelles. Additionally, post-translational modifications, such as phosphorylation, can affect the activity and function of 4-(Methylsulfonyl)piperidine within these compartments .
Méthodes De Préparation
4-(Methylsulfonyl)piperidine is typically prepared by reacting piperidine with nitrososulfonyl fluoride . The reaction is carried out at low temperatures and requires careful handling due to the reactivity of the reagents involved . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.
Analyse Des Réactions Chimiques
4-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-(Methylsulfonyl)piperidine can be compared with other piperidine derivatives such as:
4-Methanesulfonyl-piperidine: Similar in structure but with different functional groups.
Piperidine: The parent compound, which lacks the methylsulfonyl group.
4-(1,2,4-Oxadiazol-5-yl)piperidine: A derivative used in anticancer research.
These compounds share a common piperidine core but differ in their functional groups and applications, highlighting the versatility and uniqueness of 4-(Methylsulfonyl)piperidine in various fields of research and industry.
Propriétés
IUPAC Name |
4-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWZLZLVNFUCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624194 | |
| Record name | 4-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290328-55-1 | |
| Record name | 4-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


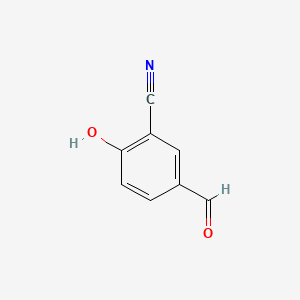
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)



